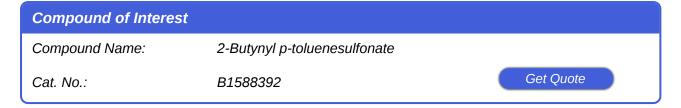


Spectroscopic and Synthetic Profile of 2-Butynyl

p-Toluenesulfonate: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-butynyl p-toluenesulfonate** (CAS 56563-37-2), a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's characterization and synthesis.

Chemical Structure and Properties

Chemical Name: But-2-yn-1-yl 4-methylbenzenesulfonate Common Names: 2-Butynyl tosylate, Tosyl-2-butyne Molecular Formula: C₁₁H₁₂O₃S Molecular Weight: 224.28 g/mol

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **2-butynyl p-toluenesulfonate**. Due to a lack of publicly available, complete experimental spectra for this specific isomer, data for the closely related 3-butynyl p-toluenesulfonate is provided for comparison, and some assignments are inferred from partial experimental data.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data



Assignment	2-Butynyl p-Toluenesulfonate (Predicted/Inferred)	3-Butynyl p-Toluenesulfonate (Experimental)
Ar-H (ortho to SO ₂)	δ 7.80-7.75 (d, 2H)	δ 7.78 (d, J = 8.0 Hz, 2H)
Ar-H (meta to SO ₂)	δ 7.38-7.33 (d, 2H)	δ 7.33 (d, J = 8.0 Hz, 2H)
O-CH ₂	δ 4.51-4.58 (m, 2H)[1]	δ 4.08 (t, J = 7.1 Hz, 2H)
Ar-CH₃	δ 2.45 (s, 3H)	δ 2.43 (s, 3H)
C≡C-CH₃	δ 1.70 (t, 3H)[1]	-
C≡C-H	-	δ 1.95 (t, J = 2.6 Hz, 1H)
C≡C-CH ₂	-	δ 2.53 (dt, J = 7.1, 2.6 Hz, 2H)

Partial experimental data for a reaction product containing the 2-butynyl moiety suggests the methylene protons appear in the range of δ 4.51-4.58 and the methyl protons at δ 1.70.[1]

¹³C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data



Assignment	2-Butynyl p-Toluenesulfonate (Predicted)	3-Butynyl p-Toluenesulfonate (Experimental)
C-SO ₂ (Ar)	~145.0	145.0
C-CH ₃ (Ar)	~132.5	132.7
CH (Ar)	~130.0	129.9
CH (Ar)	~128.0	127.9
C≡C-CH ₂	~80-85	78.3
C≡C-CH ₃	~75-80	70.7
O-CH ₂	~60-65	67.4
Ar-CH₃	~21.6	21.6
C≡C-CH₃	~3.5	-
C≡C-CH ₂	-	19.4

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

Functional Group	2-Butynyl p-Toluenesulfonate (Predicted)	3-Butynyl p-Toluenesulfonate (Experimental)
C≡C stretch	~2240 cm ⁻¹ (weak)	2120 cm ⁻¹ (weak, internal alkyne)
C-H stretch (alkyne)	-	3290 cm ⁻¹ (strong, sharp)
S=O stretch (asymmetric)	~1360 cm ⁻¹	1359 cm ⁻¹
S=O stretch (symmetric)	~1175 cm ⁻¹	1176 cm ⁻¹
C-O stretch	~950-1000 cm ⁻¹	980, 904 cm ⁻¹
Ar C-H bend	~815 cm ⁻¹	815 cm ⁻¹



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	2-Butynyl p-Toluenesulfonate (Predicted)
Molecular Ion [M]+	m/z 224.05
[M+H]+	m/z 225.06
[M+Na]+	m/z 247.04
Common Fragments	m/z 155 (tosyl cation), m/z 91 (tropylium ion), m/z 69 ([M-OTs]+), m/z 53 (butynyl cation)

Experimental Protocols

While a specific experimental protocol for the synthesis of **2-butynyl p-toluenesulfonate** is not readily available in the literature, a reliable procedure can be adapted from the synthesis of its isomer, 3-butynyl p-toluenesulfonate. The following is a representative protocol.

Synthesis of 2-Butynyl p-Toluenesulfonate

Reaction Scheme:

Materials:

- 2-Butyn-1-ol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate



- Silica gel for column chromatography
- Hexanes and Ethyl Acetate

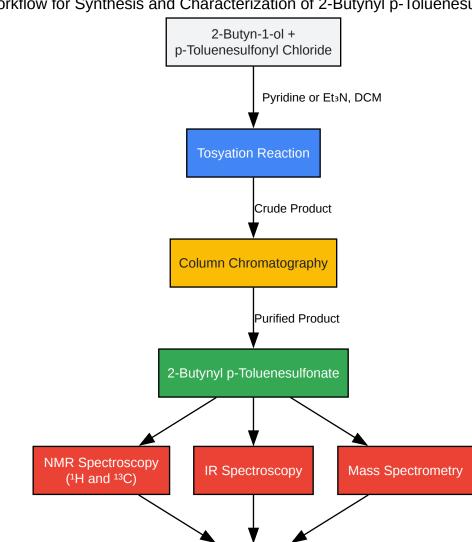
Procedure:

- To a stirred solution of 2-butyn-1-ol (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.2 eq).
- p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, maintaining the temperature at 0
 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates completion of the reaction.
- The reaction is guenched by the addition of saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with dichloromethane (3x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a gradient
 of ethyl acetate in hexanes as the eluent to afford 2-butynyl p-toluenesulfonate as a solid.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **2-butynyl p-toluenesulfonate**.





Workflow for Synthesis and Characterization of 2-Butynyl p-Toluenesulfonate

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Data Analysis and Structure Confirmation

Synthesis and Characterization Workflow

This document serves as a foundational resource for the spectroscopic properties and synthesis of 2-butynyl p-toluenesulfonate. Researchers are encouraged to consult the primary literature for further details and specific applications.



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References

- 1. US11542269B2 Prins reaction and compounds useful in the synthesis of halichondrin macrolides and analogs thereof - Google Patents [patents.google.com]
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